2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can be compared with other indole derivatives, such as:
Biological Activity
Overview
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic derivative of indole, which has garnered attention for its potential biological activities, particularly in cancer treatment and as a tubulin polymerization inhibitor. This article delves into its biological activity, focusing on its mechanism of action, antiproliferative effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.39 g/mol
The primary mechanism of action for this compound involves the inhibition of tubulin polymerization. By binding to the tubulin protein, it disrupts the normal function of microtubules during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells. The compound's structural similarity to colchicine suggests that it may share similar binding sites on tubulin.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
HeLa | 0.52 | Induces apoptosis and G2/M phase arrest |
MCF-7 | 0.34 | Inhibits tubulin polymerization |
HT-29 | 0.86 | Induces apoptosis |
These findings indicate that the compound is particularly potent against breast (MCF-7) and cervical (HeLa) cancer cell lines.
Case Studies
-
Study on Tubulin Polymerization Inhibition :
A study conducted on various derivatives of indole revealed that compounds similar to this compound significantly inhibited tubulin polymerization in vitro. The study highlighted that these compounds could serve as potential leads for developing new anticancer agents targeting microtubules . -
In Vivo Efficacy :
In vivo studies using murine models showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to its ability to induce apoptosis in tumor cells and inhibit their proliferation .
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O5/c1-13(25)22-16-6-5-7-17-15(16)8-9-24(17)12-20(26)23-14-10-18(27-2)21(29-4)19(11-14)28-3/h5-11H,12H2,1-4H3,(H,22,25)(H,23,26) |
InChI Key |
FLCBXLYYZWXMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.